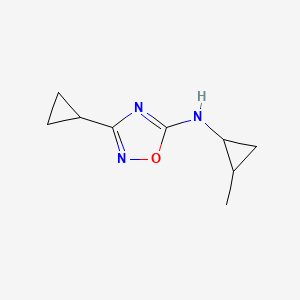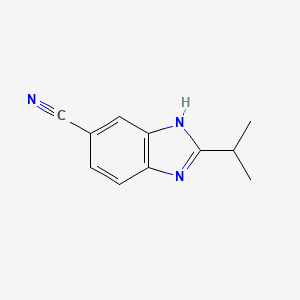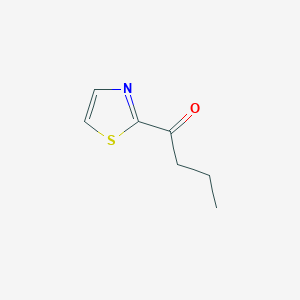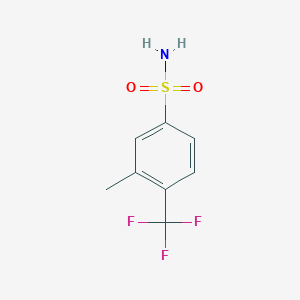
2-(Pyridin-2-yl)oxazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)oxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic methods for obtaining 2-(Pyridin-2-yl)oxazole-5-carboxylic acid involves the reaction of picolinamide with aldehydes in the presence of a palladium catalyst (Pd(TFA)2) in n-octane. This reaction proceeds via a cascade mechanism, where trifluoroacetic acid (TFA) is generated in situ from the palladium catalyst, promoting the condensation of picolinamide and aldehydes . This method provides a rapid and efficient route to synthesize highly functionalized oxazoles under mild conditions.
Industrial Production Methods
While specific industrial production methods for 2-(Pyridin-2-yl)oxazole-5-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-yl)oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of both nitrogen and oxygen atoms allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)oxazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Due to its biological activity, it is explored for therapeutic applications, including as a potential treatment for various diseases.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but has a pyrimidine ring instead of an oxazole ring.
2-(Pyridin-2-yl)imidazole: This compound contains an imidazole ring and is known for its antifungal and antimicrobial activities.
Uniqueness
2-(Pyridin-2-yl)oxazole-5-carboxylic acid is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one type of heterocyclic ring.
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-pyridin-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-11-8(14-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
InChI-Schlüssel |
KLMGNFJPRKOAEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13306433.png)


![2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide](/img/structure/B13306447.png)

![3-[(1-Cyclohexylethyl)amino]propan-1-ol](/img/structure/B13306462.png)
![2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B13306464.png)


![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13306496.png)
![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)

![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)
